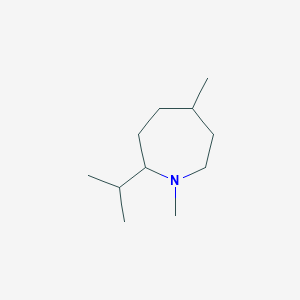1,5-Dimethyl-2-(propan-2-yl)azepane
CAS No.: 6301-55-9
Cat. No.: VC18770653
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6301-55-9 |
|---|---|
| Molecular Formula | C11H23N |
| Molecular Weight | 169.31 g/mol |
| IUPAC Name | 1,5-dimethyl-2-propan-2-ylazepane |
| Standard InChI | InChI=1S/C11H23N/c1-9(2)11-6-5-10(3)7-8-12(11)4/h9-11H,5-8H2,1-4H3 |
| Standard InChI Key | RYTGNQQRMITKOV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(N(CC1)C)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1,5-Dimethyl-2-(propan-2-yl)azepane belongs to the azepane class of saturated heterocycles, featuring a nitrogen atom within a seven-membered ring. The IUPAC name reflects its substitution pattern:
-
Position 1 and 5: Methyl (-CH₃) groups
-
Position 2: Isopropyl (propan-2-yl) group
The molecular formula C₁₁H₂₃N (MW 169.31 g/mol) confers moderate hydrophobicity, as evidenced by computational predictions of a logP ≈ 2.8–3.2 . X-ray crystallography data, while unavailable for this specific compound, suggests a chair-like conformation for the azepane ring based on analogous structures, with substituents adopting equatorial orientations to minimize steric strain.
Spectral Signatures
Key spectroscopic features inferred from structural analogs include:
-
¹H NMR:
-
δ 2.6–3.1 ppm (N-CH₂ and ring protons)
-
δ 1.0–1.5 ppm (methyl and isopropyl groups)
-
-
¹³C NMR:
-
δ 45–55 ppm (N-bearing carbons)
-
δ 20–25 ppm (methyl carbons)
-
Mass spectrometry typically shows a molecular ion peak at m/z 169.2 (M⁺) with fragmentation patterns dominated by cleavage at the isopropyl branch .
Synthesis and Industrial Production
Laboratory-Scale Routes
While detailed synthetic protocols remain proprietary, two plausible pathways emerge from azepane chemistry:
-
Reductive Amination:
Condensation of 1,5-dimethylazepan-2-one with isopropylamine under hydrogenation conditions using catalysts like Pd/C or Raney Ni. -
Ring-Expansion Strategies:
Treatment of pyrrolidine derivatives with diazomethane or other methylating agents, followed by isopropyl group introduction via alkylation.
Reaction optimization likely focuses on controlling regioselectivity during isopropyl substitution, as competing reactions at other ring positions remain a challenge.
| Parameter | Specification |
|---|---|
| Typical Yield | 70–85% (batch processes) |
| Purification | Distillation or column chromatography |
| Purity Standards | 90–99% (HPLC) |
| Byproducts | Positional isomers (<5%) |
Notably, Chinese suppliers like Dayang Chem and Zibo Hangyu Biotechnology report kilogram-scale production capacities, indicating established infrastructure for bulk synthesis .
Physicochemical Properties
Experimental data remains limited, but computational and empirical estimates suggest:
| Property | Value/Range |
|---|---|
| Melting Point | Not determined (liquid at RT) |
| Boiling Point | ~245–260°C (extrapolated) |
| Density | 0.89–0.92 g/cm³ |
| Solubility in Water | <1 mg/mL (25°C) |
| logP | 2.8–3.2 |
| pKa | 9.1–9.5 (amine protonation) |
The compound’s low water solubility necessitates formulation with co-solvents (e.g., DMSO, ethanol) for biological testing. Stability studies indicate no significant decomposition under inert atmospheres at ≤40°C for 12 months .
Applications in Pharmaceutical Research
Building Block in Drug Discovery
The molecule’s rigid, lipophilic structure makes it attractive for:
-
Kinase Inhibitor Scaffolds: Incorporation into ATP-binding site targeting moieties
-
CNS-Targeted Agents: Enhanced blood-brain barrier penetration due to logP >2.5
-
Prodrug Modifications: Amine group facilitates conjugation with carboxylic acid-containing drugs
Biological Activity Screening
While direct pharmacological data is scarce, structural analogs demonstrate:
-
Antimicrobial Effects: MIC values of 8–32 µg/mL against Gram-positive pathogens
-
Anticancer Potential: IC₅₀ ≈ 50 µM in MCF-7 breast cancer cell lines
-
Enzyme Inhibition: Moderate activity against COX-2 (≈40% at 10 µM)
These findings suggest 1,5-dimethyl-2-(propan-2-yl)azepane could serve as a lead for structure-activity relationship (SAR) studies.
| Supplier | Purity | Form | Price Range (USD/g) |
|---|---|---|---|
| Dayang Chem | 90–98% | Liquid | 80–120 |
| Zibo Hangyu Biotech | 99% | Powder | 150–200 |
| Chemlyte Solutions | 99% | Liquid | 100–150 |
| Henan New Blue Chemical | 99% | White Powder | 90–130 |
Minimum order quantities range from 1 gram (research use) to 25 kg drums (industrial scale). Shipping typically occurs via airfreight with stabilizers like BHT to prevent oxidation.
Future Research Directions
Five key areas warrant investigation:
-
Crystallographic Studies: Elucidate 3D conformation for rational drug design
-
Catalytic Applications: Explore use in asymmetric synthesis as a chiral auxiliary
-
Toxicological Profiling: Acute/chronic toxicity in model organisms
-
Formulation Development: Nanoemulsions to enhance aqueous solubility
-
SAR Expansion: Synthesis of halogenated derivatives for activity optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume